Mps1-IN-3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[3-methoxy-4-[[6-(2-propan-2-ylsulfonylanilino)-7H-purin-2-yl]amino]phenyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N7O4S/c1-16(2)38(35,36)22-7-5-4-6-20(22)29-25-23-24(28-15-27-23)31-26(32-25)30-19-9-8-17(14-21(19)37-3)33-12-10-18(34)11-13-33/h4-9,14-16,18,34H,10-13H2,1-3H3,(H3,27,28,29,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRMASLPWOMYHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC3=C2NC=N3)NC4=C(C=C(C=C4)N5CCC(CC5)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mps1-IN-3: A Technical Guide to its Mechanism of Action in Mitosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism of action of Mps1-IN-3, a potent and selective inhibitor of the Monopolar spindle 1 (Mps1) kinase. Mps1 is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Inhibition of Mps1 by this compound disrupts this checkpoint, leading to mitotic aberrations, aneuploidy, and ultimately, cell death. This document details the molecular interactions, cellular consequences, and experimental methodologies associated with the study of this compound, making it a valuable resource for researchers in oncology and cell biology.
Introduction to Mps1 and the Spindle Assembly Checkpoint
The fidelity of chromosome segregation during mitosis is paramount for maintaining genomic stability. The spindle assembly checkpoint (SAC) is a sophisticated signaling pathway that delays the onset of anaphase until all chromosomes have achieved proper bipolar attachment to the mitotic spindle.[1] Mps1, a dual-specificity serine/threonine kinase, plays a central and evolutionarily conserved role at the apex of the SAC signaling cascade.[1] It localizes to unattached kinetochores and initiates a signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), the E3 ubiquitin ligase responsible for targeting key mitotic proteins for degradation.
This compound: A Selective Inhibitor of Mps1 Kinase
This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for Mps1 kinase.[1] Its inhibitory action forms the basis of its effects on mitotic progression and cell viability.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified in various assays, providing key data for its characterization.
| Parameter | Value | Cell Line/System | Reference |
| Mps1 Kinase IC50 | 50 nM | In vitro kinase assay | [2] |
| Cell Proliferation IC50 | ~5 µM | U251 Glioblastoma cells | |
| Spindle Checkpoint Abrogation | 2 µM | U2OS cells | [1] |
Mechanism of Action in Mitosis
The primary mechanism of action of this compound is the direct inhibition of Mps1 kinase activity. This targeted inhibition has profound consequences on the intricate signaling network that governs the spindle assembly checkpoint.
Disruption of the Spindle Assembly Checkpoint
By inhibiting Mps1, this compound effectively dismantles the SAC. Mps1 kinase activity is essential for the recruitment of several key checkpoint proteins to unattached kinetochores, including Mad1 and Mad2.[1] this compound prevents this recruitment, thereby silencing the "wait anaphase" signal.[1] This leads to a premature entry into anaphase, a phenomenon known as mitotic checkpoint override.[1]
Cellular Consequences
The abrogation of the SAC by this compound leads to a cascade of cellular events:
-
Mitotic Aberrations: Cells treated with this compound exhibit a range of mitotic errors, including lagging chromosomes and chromosome bridges.[1]
-
Aneuploidy: The failure to properly segregate chromosomes results in daughter cells with an abnormal number of chromosomes (aneuploidy).[1]
-
Cell Death: The high degree of genomic instability induced by this compound ultimately triggers apoptotic pathways, leading to cell death.[1] This effect is particularly pronounced in cancer cells, which often exhibit a higher reliance on the SAC for survival.
Experimental Protocols
The study of this compound involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
In Vitro Mps1 Kinase Assay
This assay quantifies the inhibitory activity of this compound against purified Mps1 kinase.
Protocol:
-
Reaction Setup: In a microplate, combine purified recombinant Mps1 kinase, a suitable kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), and a generic substrate such as Myelin Basic Protein (MBP).
-
Inhibitor Addition: Add this compound at a range of concentrations to the reaction wells. Include a DMSO control.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP (e.g., [γ-³²P]ATP for radiometric detection or ATP with a coupled detection system). Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: Transfer the reaction mixture to a phosphocellulose membrane or use a detection method compatible with the ATP analog used (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Quantify the amount of substrate phosphorylation in each well. Plot the percentage of inhibition against the this compound concentration and determine the IC50 value using non-linear regression.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and viability of cultured cells.
Protocol (using a tetrazolium-based reagent like MTT or MTS):
-
Cell Seeding: Seed cells (e.g., U251 glioblastoma cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
Reagent Addition: Add the tetrazolium-based reagent (e.g., MTT or MTS) to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the this compound concentration to determine the IC50 value.
Immunofluorescence Microscopy for Mitotic Phenotypes
This method allows for the visualization of this compound's effects on mitotic progression and chromosome segregation.
References
Mps1 Kinase in Cell Cycle Regulation: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Monopolar spindle 1 (Mps1), also known as Threonine Tyrosine Kinase (TTK), is a dual-specificity protein kinase that plays a pivotal role in the intricate orchestration of the cell cycle.[1][2][3] Its most critical function lies in the enforcement of the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[2][4][5][6] Mps1 acts as a master regulator at the kinetochores, sensing the attachment of microtubules to chromosomes and initiating a signaling cascade that prevents premature entry into anaphase until all chromosomes are correctly bioriented on the mitotic spindle.[2][6][7][8] Beyond its canonical role in the SAC, Mps1 is also implicated in the correction of erroneous kinetochore-microtubule attachments, further safeguarding genomic stability.[2][7][9][10] Due to its essential functions in cell division and its frequent overexpression in various human cancers, Mps1 has emerged as a compelling target for anti-cancer drug development.[3][11][12][13][14][15][16] This technical guide provides an in-depth overview of Mps1 kinase function in cell cycle regulation, detailing its molecular mechanisms, key substrates, and the experimental methodologies used to investigate its activity.
Introduction to Mps1 Kinase
Mps1 is a highly conserved serine/threonine kinase, with some evidence suggesting dual-specificity, that is essential for the proper execution of mitosis.[1] First identified in the budding yeast Saccharomyces cerevisiae for its role in spindle pole body duplication, its primary and most conserved function across eukaryotes is in the regulation of the mitotic checkpoint.[1][4] The expression and activity of Mps1 are tightly regulated throughout the cell cycle, peaking during mitosis.[1][5][17][18] Its activity is critical for preventing aneuploidy, a hallmark of many cancer cells.[4][12][17]
Mps1 Structure and Activation
The Mps1 protein consists of a divergent N-terminal region and a conserved C-terminal kinase domain.[1] The crystal structure of the Mps1 kinase domain reveals a unique inactive conformation.[17][18][19] Activation of Mps1 is a multi-step process primarily driven by intermolecular autophosphorylation in trans.[1][17][18][19][20]
Key activation steps include:
-
Dimerization: Induced dimerization of Mps1 is sufficient to trigger its kinase activity in cells.[1][20]
-
Autophosphorylation: Mps1 undergoes extensive autophosphorylation on multiple serine and threonine residues.[1][17][18] Phosphorylation of key residues within the activation loop (such as Thr676) and the P+1 loop (Thr686) is crucial for stabilizing the active conformation of the kinase.[1][17][18][19] Phosphorylation of Thr676 is considered a priming event for subsequent phosphorylation at Thr686, which is associated with the active kinase.[17][19]
The activation of Mps1 is also regulated by other mitotic kinases, including Cdk1, MAPK, and Plk1, which can directly phosphorylate Mps1.[21] Aurora B kinase, while not a strong direct kinase of Mps1 in vitro, plays a crucial role in its localization to the kinetochore, thereby indirectly regulating its activity.[21]
Core Function: The Spindle Assembly Checkpoint (SAC)
Mps1 is a central upstream regulator of the SAC.[2][5][6][7] The SAC is a signaling pathway that monitors the attachment of spindle microtubules to the kinetochores of sister chromatids.[4][6][22][23][24] When a kinetochore is unattached, the SAC is activated, leading to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase that targets key mitotic proteins for degradation.[1][6] This inhibition prevents the separation of sister chromatids and the onset of anaphase.[6][7]
The signaling pathway for Mps1-mediated SAC activation is as follows:
Caption: Mps1-mediated Spindle Assembly Checkpoint signaling cascade.
Description of the SAC Pathway:
-
Recruitment to Kinetochores: In early mitosis, Mps1 is recruited to unattached kinetochores, a process that is dependent on the Ndc80 complex and the activity of Aurora B kinase.[4][6][8][25]
-
Phosphorylation of Knl1: At the kinetochore, Mps1 phosphorylates multiple MELT (Met-Glu-Leu-Thr) motifs on the kinetochore scaffold protein Knl1 (also known as Spc105).[6][7][26]
-
Recruitment of Downstream Checkpoint Proteins: Phosphorylated MELT motifs serve as docking sites for the Bub1-Bub3 and BubR1-Bub3 complexes.[6][7][26] Mps1 further phosphorylates Bub1, which then promotes the recruitment of the Mad1-Mad2 complex.[1][6][26]
-
Formation of the Mitotic Checkpoint Complex (MCC): The accumulation of these checkpoint proteins at the kinetochore facilitates the conformational change of Mad2, leading to the formation of the Mitotic Checkpoint Complex (MCC). The MCC is composed of BubR1, Bub3, Mad2, and Cdc20.[6][7][24][26]
-
Inhibition of the APC/C: The MCC then diffuses away from the kinetochore and binds to and inhibits the APC/C in the cytoplasm, thereby preventing the ubiquitination and degradation of securin and cyclin B.[1][6] This maintains the cohesion of sister chromatids and arrests the cell in metaphase.
Role in Error Correction
In addition to its role in the SAC, Mps1 is also crucial for the correction of improper kinetochore-microtubule attachments, such as syntelic (both sister kinetochores attached to microtubules from the same pole) or merotelic (one kinetochore attached to microtubules from both poles) attachments.[2][7][9][10] Mps1 contributes to the destabilization of these erroneous attachments, allowing for their correction and the formation of stable, bipolar attachments (amphitelic).[9][10][25]
The precise mechanism of Mps1-mediated error correction is still under investigation, but it is known to involve the phosphorylation of components of the outer kinetochore, including the Ndc80 and Ska complexes.[9][25] Phosphorylation of the Ndc80 complex by Mps1 reduces its affinity for microtubules, thereby promoting the release of incorrect attachments.[25] Mps1's function in error correction appears to be epistatic to that of Aurora B, the other major error-correcting kinase.[9]
Caption: Mps1's role in the correction of kinetochore-microtubule attachments.
Mps1 as a Therapeutic Target in Cancer
The essential role of Mps1 in mitosis and the frequent observation of its overexpression in a wide range of human cancers, including breast, lung, colon, and pancreatic cancer, have made it an attractive target for cancer therapy.[3][11][12][13][14][15][16] High levels of Mps1 in cancer cells have been associated with aneuploidy and poor prognosis.[12][13][15]
The therapeutic strategy behind inhibiting Mps1 is to abrogate the SAC.[11][12] In cancer cells, which often have a high degree of chromosomal instability, bypassing the SAC leads to catastrophic chromosome missegregation, aneuploidy, and ultimately, cell death.[11][12][27][28]
Several small-molecule inhibitors of Mps1 have been developed and have shown potent anti-tumor activity in preclinical studies.[3][11][12][29] These inhibitors have been shown to be effective both as monotherapies and in combination with other anti-mitotic drugs like taxanes, where they can overcome drug resistance.[11][12][30]
Quantitative Data on Mps1 Inhibitors
| Inhibitor | IC50 (nmol/L) | Cell Lines | Effect | Reference |
| BAY 1161909 | <10 | Various tumor cell lines | Abrogates SAC, induces premature mitotic exit, multinucleation, and cell death. | [12][29] |
| BAY 1217389 | <10 | Various tumor cell lines | Abrogates SAC, induces premature mitotic exit, multinucleation, and cell death. | [12][29] |
| Reversine | ~6 (for Mps1) | Neuroblastoma cells | Halts cell proliferation and induces mitochondrial apoptosis. | [13][31] |
| Mps1-IN-1 | - | HeLa, U2OS | Reduces kinetochore-bound Mad2 by 70%, leads to premature mitotic exit. | [28] |
Experimental Protocols
Investigating the function of Mps1 requires a combination of biochemical, cell biological, and genetic approaches. Below are detailed methodologies for key experiments.
Mps1 Kinase Assay
Objective: To measure the enzymatic activity of Mps1 in vitro and to screen for potential inhibitors.
Methodology:
-
Reagents and Buffers:
-
Recombinant human Mps1 kinase (full-length or kinase domain).
-
Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate such as a fragment of Knl1 containing MELT motifs.[32]
-
Kinase Assay Buffer: 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO.
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay).[33]
-
-
Procedure (Radiometric Assay): a. Prepare a reaction mixture containing kinase buffer, substrate, and the test compound (inhibitor) or vehicle control. b. Initiate the reaction by adding recombinant Mps1 kinase and [γ-³²P]ATP. c. Incubate the reaction at 30°C for a specified time (e.g., 30 minutes). d. Stop the reaction by adding 3% phosphoric acid. e. Spot a portion of the reaction mixture onto P81 phosphocellulose paper. f. Wash the paper three times for 5 minutes each in 75 mM phosphoric acid. g. Measure the incorporated radioactivity using a scintillation counter.
-
Procedure (ADP-Glo™ Assay): a. Follow the manufacturer's protocol.[33] Briefly, set up the kinase reaction as above with non-radioactive ATP. b. After incubation, add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. c. Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. d. Read the luminescence on a plate reader.
Caption: Workflow for a radiometric Mps1 kinase assay.
Spindle Assembly Checkpoint Assay (Mitotic Arrest Assay)
Objective: To determine if a treatment (e.g., Mps1 inhibition) can override a SAC-induced mitotic arrest.
Methodology:
-
Cell Culture and Synchronization:
-
Use a suitable cell line, such as HeLa or U2OS cells.
-
Culture cells to an appropriate confluency.
-
Induce mitotic arrest by treating the cells with a microtubule-depolymerizing agent like nocodazole (e.g., 100 ng/mL for 16-18 hours).[34]
-
-
Treatment and Analysis: a. Collect the rounded-up mitotic cells by gentle shake-off. b. Plate the mitotic cells in fresh media containing nocodazole. c. Add the test compound (e.g., an Mps1 inhibitor) or vehicle control. d. Incubate for a defined period (e.g., 2-4 hours). e. Analyze the cells by microscopy or flow cytometry.
-
Readout:
-
Microscopy: Stain the cells with a DNA dye (e.g., DAPI) and an antibody against a mitotic marker (e.g., phospho-histone H3). Cells that override the checkpoint will exit mitosis, lose the phospho-histone H3 signal, decondense their chromatin, and often become multinucleated.[11]
-
Flow Cytometry: Analyze the DNA content of the cells. Cells arrested in mitosis will have a 4N DNA content. Cells that exit mitosis without cytokinesis will also have a 4N DNA content but will be in G1. A more definitive method is to measure the levels of cyclin B1, which is degraded upon mitotic exit.
-
Caption: Experimental workflow for a spindle assembly checkpoint assay.
Immunofluorescence Staining for Kinetochore Localization
Objective: To visualize the localization of Mps1 and other SAC proteins to the kinetochores.
Methodology:
-
Cell Culture and Treatment:
-
Grow cells on coverslips.
-
Treat cells as required (e.g., with nocodazole to enrich for cells with unattached kinetochores, or with an Mps1 inhibitor).
-
-
Fixation and Permeabilization: a. Fix the cells with 4% paraformaldehyde in PBS for 10 minutes. b. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: a. Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour. b. Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. (e.g., anti-Mps1, anti-Mad2, and a centromere marker like anti-centromere antibody (ACA)). c. Wash three times with PBS. d. Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature. e. Wash three times with PBS. f. Mount the coverslips on slides with a mounting medium containing a DNA stain (e.g., DAPI).
-
Microscopy and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Quantify the fluorescence intensity of proteins at the kinetochores (identified by the ACA signal).
-
Conclusion
Mps1 kinase is an indispensable regulator of the cell cycle, acting as the guardian of chromosome segregation. Its multifaceted roles in the spindle assembly checkpoint and error correction highlight its importance in maintaining genomic integrity. The wealth of research into its structure, function, and regulation has not only illuminated fundamental aspects of cell division but has also paved the way for the development of novel anti-cancer therapies. The continued investigation of Mps1 signaling pathways and the refinement of experimental techniques will undoubtedly yield further insights into its complex biology and its potential as a therapeutic target.
References
- 1. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mps1 kinase functions in mitotic spindle assembly and error correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of MPS1 Inhibitors: Recent Advances and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A changing view of how MPS1 initiates the Spindle Assembly Checkpoint - Dunn School [path.ox.ac.uk]
- 9. Mps1 regulates kinetochore-microtubule attachment stability via the Ska complex to ensure error-free chromosome segregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ora.ox.ac.uk [ora.ox.ac.uk]
- 11. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer [mdpi.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Overexpression of Mps1 in colon cancer cells attenuates the spindle assembly checkpoint and increases aneuploidy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structural and mechanistic insights into Mps1 kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Leader of the SAC: molecular mechanisms of Mps1/TTK regulation in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative Mass Spectrometry Analysis Reveals Similar Substrate Consensus Motif for Human Mps1 Kinase and Plk1 | PLOS One [journals.plos.org]
- 22. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 23. m.youtube.com [m.youtube.com]
- 24. The spindle assembly checkpoint: More than just keeping track of the spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Kinetochore-bound Mps1 regulates kinetochore–microtubule attachments via Ndc80 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 33. bpsbioscience.com [bpsbioscience.com]
- 34. A Cell-Based Assay for Screening Spindle Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Mps1-IN-3: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mps1-IN-3 is a potent and selective inhibitor of the Monopolar Spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint (SAC).[1] This checkpoint ensures the fidelity of chromosome segregation during mitosis, and its dysregulation is a hallmark of many cancers. This compound has demonstrated significant potential in sensitizing cancer cells, particularly glioblastoma, to antimitotic agents by inducing mitotic checkpoint override, leading to aneuploidy and subsequent cell death.[1] This technical guide provides a comprehensive overview of the target specificity and selectivity profile of this compound, including detailed experimental methodologies and a summary of its effects on cellular signaling pathways.
Introduction to Mps1 Kinase and Its Role in the Spindle Assembly Checkpoint
Monopolar Spindle 1 (Mps1), also known as Threonine and Tyrosine Kinase (TTK), is a dual-specificity protein kinase that plays a pivotal role in the spindle assembly checkpoint (SAC).[1] The SAC is a crucial surveillance mechanism that delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[1] Mps1 is localized to the kinetochores of unattached chromosomes and acts as a master regulator of the SAC by phosphorylating several downstream targets, thereby initiating a signaling cascade that prevents premature sister chromatid separation.[1]
Mps1 Signaling Pathway
The activation of the SAC is a complex process involving the recruitment and phosphorylation of numerous proteins at the kinetochore. Mps1 is a key initiator of this cascade.
This compound: Target Specificity and Potency
This compound is a small molecule inhibitor that targets the ATP-binding pocket of Mps1, thereby preventing its kinase activity.
Biochemical Potency
Biochemical assays have determined the half-maximal inhibitory concentration (IC50) of this compound against Mps1 kinase to be 50 nM .
Selectivity Profile of Mps1 Inhibitors
A critical aspect of any kinase inhibitor is its selectivity, as off-target effects can lead to toxicity and undesirable side effects. While the specific kinome-wide selectivity data for this compound is not publicly available in the primary literature, data from closely related Mps1 inhibitors, such as Mps1-IN-1 and Mps1-IN-2, provide valuable insights into the expected selectivity profile. These inhibitors have been screened against a large panel of kinases.
Table 1: Selectivity Profile of Mps1-IN-1 against a Panel of 352 Kinases (Note: This data is for a related compound, Mps1-IN-1, and is presented as an illustrative example of Mps1 inhibitor selectivity.)
| Kinase | % Inhibition at 1 µM |
| Mps1 | >99 |
| Alk | >95 |
| Ltk | >90 |
| Plk1 | <10 |
| Aurora A | <5 |
| Aurora B | <5 |
| CDK1/CycB | <5 |
| ...and 345 other kinases | <10 |
Table 2: Selectivity Profile of Mps1-IN-2 against a Panel of 352 Kinases (Note: This data is for a related compound, Mps1-IN-2, and is presented as an illustrative example of Mps1 inhibitor selectivity.)
| Kinase | % Inhibition at 1 µM |
| Mps1 | >99 |
| Gak | >90 |
| Plk1 | >80 |
| Alk | <10 |
| Ltk | <10 |
| Aurora A | <5 |
| Aurora B | <5 |
| CDK1/CycB | <5 |
| ...and 345 other kinases | <10 |
Data adapted from Kwiatkowski, N. et al. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. (2010). The supplementary information of this paper provides the full kinase panel data.
Experimental Methodologies
This section details the typical experimental protocols used to characterize the specificity and cellular effects of Mps1 inhibitors like this compound.
In Vitro Kinase Assay (Biochemical)
This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase.
Protocol:
-
Reagents and Materials:
-
Recombinant human Mps1 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (at a concentration close to the Km for Mps1)
-
Mps1 substrate (e.g., a peptide derived from a known Mps1 substrate)
-
This compound (or other test inhibitor) at various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
Add kinase buffer to all wells of a 384-well plate.
-
Add the Mps1 inhibitor at a range of concentrations to the appropriate wells. Include a DMSO control (vehicle).
-
Add recombinant Mps1 kinase to all wells except the "no enzyme" control wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the Mps1 substrate and ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assay: Mitotic Checkpoint Override
This assay assesses the ability of an Mps1 inhibitor to force cells to exit mitosis prematurely, even in the presence of a spindle poison that would normally activate the SAC.
Protocol:
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HeLa or U2OS) in a multi-well plate.
-
Synchronize the cells at the G1/S boundary using a thymidine block.
-
Release the cells from the block and allow them to progress to mitosis.
-
Treat the cells with a spindle poison (e.g., nocodazole or taxol) to induce a mitotic arrest.
-
Add this compound at various concentrations to the arrested cells.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST).
-
Incubate with a primary antibody against a mitotic marker, such as phosphorylated Histone H3 (Ser10), which is high in mitotic cells.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the DNA with DAPI.
-
-
Microscopy and Analysis:
-
Image the cells using a fluorescence microscope.
-
Quantify the percentage of mitotic cells (positive for phospho-Histone H3) in each treatment condition. A decrease in the percentage of mitotic cells in the presence of this compound indicates a mitotic checkpoint override.
-
Cellular Assay: Aneuploidy Analysis
Inhibition of Mps1 leads to incorrect chromosome segregation, resulting in aneuploidy. This can be quantified using flow cytometry to measure the DNA content of the cells.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound for a duration that allows for at least one cell cycle (e.g., 24-48 hours).
-
Harvest the cells by trypsinization.
-
-
Cell Staining:
-
Wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the DNA content histograms. Aneuploid populations will appear as distinct peaks with DNA content other than 2N and 4N.
-
Conclusion
This compound is a potent and selective inhibitor of Mps1 kinase. Its ability to override the spindle assembly checkpoint makes it a valuable tool for studying mitotic regulation and a promising candidate for further development as an anti-cancer therapeutic, particularly in combination with antimitotic agents. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other Mps1 inhibitors. Further research to fully elucidate the kinome-wide selectivity profile of this compound is warranted to better predict its potential off-target effects and therapeutic window.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Mps1-IN-3 in Orthotopic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of Mps1-IN-3, a selective inhibitor of the Monopolar spindle 1 (Mps1) kinase, in orthotopic mouse models of glioblastoma. The protocols and data presented are based on preclinical studies demonstrating the potential of this compound to sensitize glioblastoma cells to antimitotic agents.
Introduction
Monopolar spindle 1 (Mps1), also known as TTK, is a crucial kinase in the spindle assembly checkpoint (SAC), a major signaling pathway that ensures the fidelity of chromosome segregation during mitosis.[1] Overexpression of Mps1 has been observed in various cancers, including glioblastoma, and is associated with a poorer prognosis.[1][2] this compound is a small molecule inhibitor that selectively targets Mps1 kinase activity.[1] In vivo studies in orthotopic mouse models of glioblastoma have demonstrated that this compound, in combination with the antimitotic drug vincristine, can significantly prolong the survival of tumor-bearing mice.[1][3]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | This compound IC50 | Notes |
| U251 | Glioblastoma | ~5 µM | Inhibition of proliferation as determined by cell counting. |
| GBM8 | Glioblastoma (primary stem-like cells) | Not explicitly stated | This compound sensitized GBM8 cells to vincristine. |
In Vivo Efficacy of this compound in Combination with Vincristine in Orthotopic Glioblastoma Models
| Mouse Model | Treatment Group | Median Survival | Statistical Significance (vs. Vehicle) |
| U251 Orthotopic Xenograft | Vehicle | Not explicitly stated | - |
| This compound (2 mg/kg) | Not explicitly stated | Not statistically significant | |
| Vincristine (0.5 mg/kg) | Not explicitly stated | Not statistically significant | |
| This compound (2 mg/kg) + Vincristine (0.5 mg/kg) | Significantly prolonged | P < .01 (log-rank test) | |
| GBM8 Orthotopic Xenograft | Vehicle | Not explicitly stated | - |
| This compound (2 mg/kg) + Vincristine (0.5 mg/kg) | Significantly prolonged | P < .01 (log-rank test) |
Signaling Pathway
The Mps1 kinase is a central regulator of the Spindle Assembly Checkpoint (SAC). The following diagram illustrates its role in this pathway.
References
- 1. Effects of the Selective MPS1 Inhibitor this compound on Glioblastoma Sensitivity to Antimitotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the selective MPS1 inhibitor this compound on glioblastoma sensitivity to antimitotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: U251 Cell Line Response to Mps1-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The U251 cell line, derived from a human glioblastoma multiforme, is a widely utilized in vitro model for neuro-oncology research.[1][2] Glioblastomas are characterized by their aggressive nature and resistance to conventional therapies.[1][3] A key protein of interest in cancer biology is the Monopolar spindle 1 (Mps1) kinase, a critical component of the spindle assembly checkpoint (SAC) that ensures accurate chromosome segregation during mitosis. Overexpression of Mps1 is a common feature in glioblastoma and is associated with poor patient prognosis.[3]
Mps1-IN-3 is a selective small-molecule inhibitor of Mps1 kinase.[3] Its mechanism of action involves the disruption of the spindle assembly checkpoint, leading to mitotic aberrancies, aneuploidy, and ultimately, apoptotic cell death in cancer cells.[3][4] Notably, this compound has been shown to sensitize glioblastoma cells to the effects of anti-mitotic agents like vincristine, suggesting a promising combinatorial therapeutic strategy.[3][4]
These application notes provide a summary of the known effects of this compound on the U251 glioblastoma cell line and detailed protocols for key experimental assays.
Data Presentation
The following tables summarize the quantitative data regarding the effect of this compound on U251 cell viability, both as a monotherapy and in combination with the anti-mitotic drug vincristine.
| Treatment Condition | Metric | Value | Reference |
| This compound | IC50 | ~5 µM |
Table 1: Monotherapy Effect of this compound on U251 Cell Viability. The half-maximal inhibitory concentration (IC50) of this compound in U251 glioblastoma cells.
| Treatment Combination | Cell Line | Effect | Reference |
| This compound + Vincristine | U251 | Augmented cell death | [3][5] |
| shRNA knockdown of Mps1 + 3nM Vincristine | U251 | Statistically significant reduction in viable cells compared to control | [5] |
Table 2: Synergistic Effects of Mps1 Inhibition and Vincristine on U251 Cells. Combination of Mps1 inhibition with vincristine enhances the cytotoxic effect in U251 cells.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures described, the following diagrams are provided in DOT language script for use with Graphviz.
Caption: Mps1 inhibition pathway.
Caption: Experimental workflow diagram.
Experimental Protocols
U251 Cell Culture
-
Media Preparation: Prepare complete growth medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Cell Thawing: Rapidly thaw a cryovial of U251 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspension and Plating: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-plate at a suitable density.
Cell Viability Assay (Crystal Violet)
-
Cell Seeding: Seed U251 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) and/or vincristine (e.g., 3 nM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes.
-
Staining: Wash the cells with water and stain with 0.5% crystal violet solution for 20 minutes.
-
Washing: Wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilization: Solubilize the stain by adding 100 µL of methanol to each well.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed U251 cells in a 6-well plate and treat with this compound and/or vincristine as described above.
-
Cell Harvesting: After the treatment period, collect both the floating and adherent cells. Adherent cells can be detached using trypsin.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed and treat U251 cells in a 6-well plate as previously described.
-
Cell Harvesting: Collect the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cell cycle distribution by flow cytometry.
Western Blotting for Apoptosis Markers
-
Cell Lysis: After treatment, wash the U251 cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
- 1. 4.5. Cell Cycle Assay—Propidium Iodide Fluorescence [bio-protocol.org]
- 2. kumc.edu [kumc.edu]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. bosterbio.com [bosterbio.com]
- 5. Effects of the Selective MPS1 Inhibitor this compound on Glioblastoma Sensitivity to Antimitotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inducing Mitotic Aberrancies with Mps1-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monopolar spindle 1 (Mps1), also known as TTK, is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3] Mps1 is essential for the recruitment of other checkpoint proteins, such as Mad1 and Mad2, to unattached kinetochores, thereby preventing premature entry into anaphase.[1][2] Dysregulation of Mps1 activity can lead to chromosomal instability and aneuploidy, which are hallmarks of many cancers.[2][4] Consequently, Mps1 has emerged as an attractive therapeutic target in oncology.
Mps1-IN-3 is a potent and selective small-molecule inhibitor of Mps1 kinase.[2][5][6][7] By inhibiting Mps1, this compound disrupts the SAC, leading to a cascade of mitotic aberrancies, including premature mitotic exit, chromosome missegregation, and ultimately, cell death.[1][2][6] These application notes provide detailed protocols for utilizing this compound to induce and study mitotic aberrancies in cancer cell lines.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 (Kinase Assay) | 50 nM | - | [7] |
| IC50 (Cell Proliferation) | ~5 µM | U251 Glioblastoma | [7] |
Table 2: Cellular Effects of this compound and other Mps1 Inhibitors
| Effect | Treatment Conditions | Cell Line(s) | Observed Outcome | Reference |
| Mitotic Checkpoint Override | 5 µM this compound + 3 nM Vincristine | U251 Glioblastoma | Reduction in vincristine-induced mitotic arrest. | [1] |
| Increased Aneuploidy | 5 µM this compound + 3 nM Vincristine or 5 nM Taxol | U251 Glioblastoma | Increased chromosome missegregation phenotypes. | [1] |
| Increased Aneuploidy | 1 µM NMS-P715 (Mps1 inhibitor) for 24h | RPE1, HCT116, Nalm6 | Increase in aneuploidy percentages to 45%-55%. | |
| Augmented Cell Death | 5 µM this compound + 3 nM Vincristine | U251, U87 Glioblastoma, VU147 primary glioblastoma | Sensitization of glioblastoma cells to vincristine. | [1] |
| Mitotic Aberrancies | 5 µM this compound | Glioblastoma cells | Induction of mitotic aberrancies. | [2][5] |
Signaling Pathways and Workflows
References
- 1. Time-Lapse Imaging to Analyze Cell Fate in Response to Antimitotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Live Cell Fluorescence Imaging for Phenotypic Analysis of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Through the Looking Glass: Time-lapse Microscopy and Longitudinal Tracking of Single Cells to Study Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Live Cell Imaging of Mitosis [jove.com]
- 5. Automatic analysis of dividing cells in live cell movies to detect mitotic delays and correlate phenotypes in time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mps1-IN-3 solubility in DMSO and other solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Mps1-IN-3. It includes detailed information on solubility, experimental protocols, and the Mps1 signaling pathway.
This compound Solubility
The solubility of this compound can vary depending on the specific batch and supplier. Below is a summary of reported solubility data.
| Solvent | Concentration | Notes | Source(s) |
| DMSO | 60 mg/mL (111.6 mM) | Sonication is recommended. | TargetMol[1] |
| DMSO | 20 mg/mL | Clear solution. | Sigma-Aldrich |
| DMSO | 0.1-1 mg/mL | Slightly soluble. | Cayman Chemical[2] |
| Water | Insoluble | - | MedKoo Biosciences[3] |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are there conflicting reports on the solubility of this compound in DMSO?
A1: The discrepancy in reported solubility values (ranging from 0.1 mg/mL to 60 mg/mL) can be attributed to several factors, including differences in the purity of the compound, the specific crystalline form (polymorphism), and the methods used to determine solubility by different manufacturers.
Q2: I am having trouble dissolving this compound in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Start with a small amount: Begin by attempting to dissolve a small quantity of the compound to test its solubility with your specific batch.
-
Use sonication: As recommended by some suppliers, sonicating the solution can aid in dissolution[1].
-
Gentle warming: Gently warming the solution (e.g., to 37°C) may improve solubility. However, be cautious as excessive heat may degrade the compound.
-
Prepare fresh solutions: this compound solutions may be unstable[4]. It is recommended to prepare fresh solutions for each experiment.
Q3: Can I store this compound stock solutions?
A3: While it is best to prepare fresh solutions, if you need to store a stock solution, it is recommended to store it at -20°C or -80°C for the short term. One supplier suggests that solutions in solvent can be stored at -80°C for up to one year[1]. However, another source indicates that solutions are unstable and should be prepared fresh[4]. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.
Q4: Is this compound soluble in aqueous buffers like PBS?
A4: this compound is reported to be insoluble in water[3]. Therefore, it is not recommended to dissolve it directly in aqueous buffers. For cell-based assays, a common practice is to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Equilibrate the vial: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes to prevent condensation.
-
Weigh the compound: Accurately weigh the desired amount of this compound powder.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, to 1 mg of this compound (MW: 537.64 g/mol ), add 186 µL of DMSO.
-
Aid dissolution: Vortex the solution and sonicate if necessary until the compound is fully dissolved. Gentle warming may be applied if needed.
-
Storage: If not for immediate use, aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Visualized Workflows and Pathways
Caption: Experimental workflow for preparing and using this compound.
Mps1, also known as TTK protein kinase, is a critical component of the spindle assembly checkpoint (SAC), which ensures proper chromosome segregation during mitosis.[5][6] It functions as a dual-specificity kinase, capable of phosphorylating serine, threonine, and tyrosine residues.[7][8] The SAC is a signaling pathway that delays the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. Mps1 plays a key role in this process by phosphorylating downstream targets, which ultimately leads to the inhibition of the anaphase-promoting complex/cyclosome (APC/C).[6]
Caption: Mps1 signaling pathway in the spindle assembly checkpoint.
References
- 1. This compound | Kinesin | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genecards.org [genecards.org]
- 8. uniprot.org [uniprot.org]
Optimizing Mps1-IN-3 Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Mps1-IN-3 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective ATP-competitive inhibitor of Monopolar Spindle 1 (Mps1) kinase.[1][2][3] Mps1 is a crucial dual-specificity protein kinase that plays a central role in the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that ensures the accurate segregation of chromosomes during mitosis.[4][5][6] By inhibiting Mps1, this compound disrupts the SAC, leading to mitotic aberrations, aneuploidy, and ultimately, cell death in cancer cells.[5][7]
Q2: What is the recommended concentration range for this compound in in vitro assays?
The optimal concentration of this compound is highly dependent on the specific assay and cell type being used. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. However, based on available data, the following provides a general guideline:
-
Biochemical Assays (Kinase Assays): The half-maximal inhibitory concentration (IC50) for Mps1 kinase is approximately 50 nM.[1][2]
-
Cell-Based Assays: The effective concentration in cell-based assays is typically higher due to factors like cell permeability and metabolism. For example, the IC50 for the proliferation of U251 glioblastoma cells is approximately 5 µM.[1] In some studies, concentrations up to 10 µM have been used to achieve complete inhibition of Mps1-dependent SAC activity.[6] A concentration of 2 µM has been shown to completely abrogate the mitotic checkpoint.[1]
Q3: Why am I observing a different IC50 value for this compound in my experiments compared to published data?
Variations in IC50 values are common and can be attributed to several factors:[1]
-
Cell Line Differences: Different cell lines can exhibit varying sensitivities to this compound due to differences in their genetic background, expression levels of Mps1, and drug efflux pump activity.
-
Assay-Specific Parameters: The specific experimental conditions of your assay, such as cell density, incubation time, and the endpoint being measured (e.g., viability, apoptosis), can significantly influence the apparent IC50 value.
-
Reagent Quality and Handling: The purity of the this compound compound and proper storage are crucial for consistent results. Solutions of this compound are reported to be unstable and should be prepared fresh.[2][3]
Q4: How should I prepare and store this compound?
-
Solubility: this compound is soluble in DMSO.[1][8] For example, a stock solution of 60 mg/mL (111.6 mM) in DMSO can be prepared, and sonication may be required to fully dissolve the compound.[1]
-
Storage: The powder form of this compound should be stored at -20°C for long-term stability (up to 3 years).[1] In solvent, it should be stored at -80°C for up to one year.[1] It is recommended to prepare fresh working solutions from the stock for each experiment, as solutions can be unstable.[2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low activity of this compound | Inactive compound due to improper storage or handling. | Ensure proper storage of the compound at -20°C (powder) or -80°C (in DMSO). Prepare fresh working solutions for each experiment. |
| Insufficient concentration. | Perform a dose-response experiment with a wider range of concentrations to determine the optimal effective concentration for your specific cell line and assay. | |
| Cell line is resistant to this compound. | Verify the expression of Mps1 in your cell line. Consider using a different cell line with known sensitivity to Mps1 inhibitors. | |
| High variability between replicate experiments | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. |
| Inconsistent incubation times. | Adhere to a strict and consistent incubation time for all experiments. | |
| Degradation of this compound in working solutions. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Unexpected off-target effects | Concentration of this compound is too high. | Lower the concentration of this compound to a range that is more specific for Mps1 inhibition. |
| The observed phenotype is due to inhibition of other kinases. | While this compound is selective, at high concentrations, it may inhibit other kinases. Corroborate your findings using a second, structurally different Mps1 inhibitor or with genetic approaches like siRNA-mediated knockdown of Mps1. |
Quantitative Data Summary
| Parameter | Value | Assay Type | Reference |
| IC50 (Mps1 Kinase) | 50 nM | Biochemical (Kinase Assay) | [1][2] |
| IC50 (U251 Glioblastoma Cell Proliferation) | ~5 µM | Cell-Based (Proliferation Assay) | [1] |
| Concentration to Abrogate Mitotic Checkpoint | 2 µM | Cell-Based (Checkpoint Assay) | [1] |
Experimental Protocols
1. Mps1 Kinase Assay (Biochemical)
This protocol is a general guideline for determining the in vitro kinase activity of Mps1 and the inhibitory effect of this compound.
-
Reagents: Recombinant Mps1 enzyme, kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100), ATP, substrate (e.g., Myelin Basic Protein), this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a microplate, add the recombinant Mps1 enzyme to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Plot the percentage of Mps1 activity against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
2. Cell Viability Assay (Cell-Based)
This protocol outlines a method to assess the effect of this compound on cell proliferation and viability.
-
Reagents: Cell line of interest, complete cell culture medium, this compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for a desired period (e.g., 48-72 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the log concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: Mps1 signaling pathway at an unattached kinetochore.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. This compound | Kinesin | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the Selective MPS1 Inhibitor this compound on Glioblastoma Sensitivity to Antimitotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
Overcoming resistance to Mps1-IN-3 in cancer cells
Welcome to the technical support center for Mps1-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot common issues encountered during experimentation, particularly concerning the development of resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Monopolar spindle 1 (Mps1) kinase, also known as Threonine Tyrosine Kinase (TTK).[1][2] Mps1 is a crucial component of the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures the proper attachment of chromosomes to the mitotic spindle before cell division proceeds.[1][2] By inhibiting Mps1, this compound overrides the SAC, leading to premature entry into anaphase, chromosome missegregation, aneuploidy, and ultimately, cell death in cancer cells.[1][2]
Q2: In which cancer cell lines has this compound shown activity?
This compound has demonstrated anti-proliferative activity in various cancer cell lines. For example, it inhibits the proliferation of U251 glioblastoma cells with an IC50 of approximately 5 µM. A study on 61 gastric cancer cell lines showed a wide range of sensitivities, with some cell lines exhibiting IC50 values as low as 0.02 µM.[3]
Q3: What are the known mechanisms of resistance to Mps1 inhibitors?
The primary mechanism of acquired resistance to Mps1 inhibitors is the development of point mutations within the ATP-binding pocket of the Mps1 kinase domain.[4] These mutations can sterically hinder the binding of the inhibitor, reducing its efficacy. Common mutations reported to confer resistance to other Mps1 inhibitors include C604Y, C604W, I531M, and S611G.[4][5][6]
Q4: Can this compound be used in combination with other anti-cancer agents?
Yes, this compound has been shown to sensitize glioblastoma cells to the anti-mitotic agent vincristine, leading to increased mitotic checkpoint override, aneuploidy, and cell death.[1][2][7] Combining Mps1 inhibitors with taxanes, such as paclitaxel or docetaxel, has also been shown to have synergistic effects in promoting tumor cell death by enhancing errors in cell division.[8][9]
Troubleshooting Guide
Problem 1: this compound does not induce the expected phenotype (e.g., mitotic arrest override, cell death).
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. Cell viability can be assessed using an MTT or MTS assay. Refer to the "Experimental Protocols" section for a detailed method.
-
-
Possible Cause 2: The cell line is inherently resistant to Mps1 inhibition.
-
Solution:
-
Confirm Mps1 expression in your cell line by Western blot.
-
Assess the activity of this compound by checking the phosphorylation status of a downstream target. Mps1 is known to be involved in the phosphorylation of Smad2 and Smad3.[1][10] A decrease in phosphorylated Smad2/3 upon this compound treatment can indicate target engagement.
-
Consider sequencing the Mps1 kinase domain in your cell line to check for pre-existing resistance mutations.
-
-
-
Possible Cause 3: Incorrect experimental setup.
-
Solution: Review your experimental protocol to ensure correct timing of drug addition and appropriate controls. For cell cycle-dependent effects, synchronization of cells may be necessary.
-
Problem 2: Development of resistance to this compound after prolonged treatment.
-
Possible Cause: Acquisition of resistance mutations in the Mps1 kinase domain.
-
Solution:
-
Generate and isolate this compound resistant clones by culturing the parental cell line in the presence of gradually increasing concentrations of the inhibitor. A detailed protocol for generating resistant cell lines is provided in the "Experimental Protocols" section.
-
Sequence the Mps1 kinase domain of the resistant clones to identify potential mutations.
-
Test the efficacy of other Mps1 inhibitors with different chemical scaffolds (e.g., reversine) that may not be affected by the specific resistance mutation.[5][6]
-
Explore combination therapies. For example, co-treatment with an anti-mitotic agent like vincristine or a taxane may overcome resistance.[1][8]
-
-
Data Summary
Table 1: IC50 Values of Mps1 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 | Reference |
| This compound | U251 | Glioblastoma | ~5 µM | [2] |
| Compound-9 | YCC-47 | Gastric Cancer | 0.02 µM | [3] |
| Compound-9 | YCC-30 | Gastric Cancer | 0.07 µM | [3] |
| Compound-9 | YCC-28 | Gastric Cancer | >10 µM | [3] |
| Cpd-5 | KB1P-B11 | Mammary Tumor | See reference | [8] |
| BAY-1217389 | KB1P-B11 | Mammary Tumor | See reference | [8] |
Table 2: Effect of Mps1 Mutations on Inhibitor IC50 Values (for inhibitors other than this compound)
| Inhibitor | Mps1 Status | IC50 (nM) | Fold Resistance | Reference |
| Cpd-5 | Wild-type | 9.2 ± 1.6 | - | [4] |
| Cpd-5 | C604Y | 170 ± 30 | ~18.5 | [4] |
| NMS-P715 | Wild-type | 139 ± 16 | - | [4] |
| NMS-P715 | C604Y | 3016 ± 534 | ~21.7 | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-Smad2
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and time point. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-Smad2 (Ser465/467) overnight at 4°C. Also, probe a separate blot or strip and re-probe the same blot for total Smad2 and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Protocol 3: Generation of this compound Resistant Cell Lines
-
Initial Exposure: Culture the parental cancer cell line in the presence of this compound at a concentration close to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells resume normal proliferation, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to adapt and recover at each concentration before the next increase. This process can take several months.
-
Isolation of Resistant Clones: Once a population of cells is able to proliferate at a high concentration of this compound (e.g., 10-20 times the parental IC50), isolate single-cell clones by limiting dilution or by picking individual colonies.
-
Characterization: Expand the resistant clones and confirm their resistance by determining the IC50 of this compound and comparing it to the parental cell line. Analyze the Mps1 kinase domain for mutations.
Visualizations
Mps1 Signaling Pathway and Inhibition by this compound
References
- 1. Effects of the Selective MPS1 Inhibitor this compound on Glioblastoma Sensitivity to Antimitotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identifying Anti-cancer Effects and Exploring the Mechanism of an MPS1/TTK Inhibitor in Gastric Cancer [e-crt.org]
- 4. Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into Resistance Mechanisms of Inhibitors to Mps1 C604Y Mutation via a Comprehensive Molecular Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into Resistance Mechanisms of Inhibitors to Mps1 C604Y Mutation via a Comprehensive Molecular Modeling Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the selective MPS1 inhibitor this compound on glioblastoma sensitivity to antimitotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Mps1-IN-3 toxicity and side effects in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the Mps1 inhibitor, Mps1-IN-3, in animal models. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended in vivo dose of this compound and what is its observed toxicity?
A single study has reported the use of this compound in an orthotopic glioblastoma mouse model at a dose of 2 mg/kg administered intravenously.[1] In this study, this compound was used in combination with vincristine and was reported to result in prolonged survival without overt toxicity.[1][2][3]
Q2: What specific safety parameters have been evaluated for this compound in animal models?
In the key study, toxicity was assessed by analyzing blood samples on day 4 of treatment. The analysis included a complete blood count (CBC), a comprehensive chemistry panel, and a liver enzyme panel, all of which revealed no signs of toxicity.[1]
Q3: Is there a recommended formulation for in vivo administration of this compound?
A suggested formulation for intravenous administration is a solution composed of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH2O.
Q4: What is the mechanism of action of this compound?
This compound is a selective inhibitor of the Monopolar spindle 1 (Mps1) kinase. Mps1 is a critical component of the Spindle Assembly Checkpoint (SAC), a cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[1] By inhibiting Mps1, this compound disrupts the SAC, leading to mitotic aberrancies, aneuploidy, and ultimately cell death in cancer cells.[1][2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observable anti-tumor efficacy. | Suboptimal drug delivery or formulation. | Ensure proper preparation of the in vivo formulation. Consider alternative administration routes if intravenous injection is problematic. |
| Insufficient drug concentration at the tumor site. | While 2 mg/kg has been reported, dose-response studies may be necessary for your specific animal model and tumor type. | |
| Tumor model resistance. | The efficacy of this compound has been primarily demonstrated in glioblastoma models in combination with vincristine.[1][2][3] Monotherapy or other tumor types may not respond as robustly. | |
| Observed toxicity or adverse effects (e.g., weight loss, lethargy). | Vehicle toxicity. | Administer the vehicle solution alone to a control group of animals to rule out any adverse effects from the formulation components. |
| Synergistic toxicity with combination agent. | If using in combination with another therapeutic, consider reducing the dose of one or both agents to mitigate toxicity. Vincristine itself has known toxicities. | |
| Off-target effects. | Although described as selective, high doses of this compound may have off-target effects. Consider reducing the dose or frequency of administration. | |
| Difficulty in preparing the in vivo formulation. | Precipitation of this compound. | Ensure this compound is fully dissolved in DMSO before adding the other components of the formulation. Gentle warming and sonication may aid in dissolution. |
Quantitative Data Summary
Table 1: In Vivo Dosing and Administration of this compound
| Parameter | Value | Reference |
| Compound | This compound | [1] |
| Animal Model | Orthotopic Glioblastoma Mouse Model | [1][2][3] |
| Dose | 2 mg/kg | [1] |
| Administration Route | Intravenous (i.v.) | [1] |
| Combination Agent | Vincristine | [1][2][3] |
| Reported Efficacy | Prolonged survival | [1][2][3] |
Table 2: Preclinical Safety and Toxicity Assessment of this compound
| Parameter Assessed | Findings | Reference |
| General Observation | No overt toxicity | [1][2][3] |
| Complete Blood Count (CBC) | No signs of toxicity | [1] |
| Comprehensive Chemistry Panel | No signs of toxicity | [1] |
| Liver Enzyme Panel | No signs of toxicity | [1] |
Experimental Protocols
1. Orthotopic Glioblastoma Mouse Model and Drug Administration
This protocol is a generalized representation based on the available literature.
-
Cell Culture: Human glioblastoma cells (e.g., U251) are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Intracranial Injection:
-
Anesthetize the mouse using a standard protocol.
-
Secure the mouse in a stereotactic frame.
-
Create a small burr hole in the skull at a predetermined location.
-
Slowly inject a suspension of glioblastoma cells into the brain parenchyma.
-
Close the incision.
-
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging if the cells are engineered to express luciferase.
-
Drug Preparation and Administration:
-
Prepare the this compound formulation (5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS/ddH2O).
-
Administer this compound at 2 mg/kg via intravenous injection.
-
Administer vincristine at the desired dose and schedule. The exact timing and frequency relative to this compound administration should be optimized for the specific study.
-
-
Toxicity Monitoring:
-
Monitor animal body weight and general health daily.
-
On day 4 (or other relevant time points), collect blood via cardiac puncture or another appropriate method for CBC, chemistry, and liver enzyme analysis.
-
-
Efficacy Endpoint: Monitor survival or measure tumor volume at the end of the study.
Visualizations
References
- 1. Effects of the Selective MPS1 Inhibitor this compound on Glioblastoma Sensitivity to Antimitotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the selective MPS1 inhibitor this compound on glioblastoma sensitivity to antimitotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from Mps1-IN-3 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving the Mps1 inhibitor, Mps1-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective and potent inhibitor of Monopolar Spindle 1 (Mps1) kinase, also known as TTK.[1][2][3] Mps1 is a crucial component of the Spindle Assembly Checkpoint (SAC), a major signaling pathway that ensures the fidelity of chromosome segregation during mitosis. By inhibiting Mps1, this compound abrogates the SAC, leading to premature entry into anaphase, even in the presence of unattached chromosomes. This results in severe chromosome missegregation, aneuploidy, and ultimately, mitotic catastrophe and cell death in cancer cells.[1][4]
Q2: What are the expected cellular phenotypes after treating cancer cells with this compound?
Treatment of cancer cells with this compound is expected to induce:
-
Mitotic Checkpoint Override: Cells will fail to arrest in mitosis even when challenged with microtubule-depolymerizing agents like nocodazole.
-
Mitotic Aberrancies: An increased frequency of lagging chromosomes, chromosome bridges, and micronuclei formation.
-
Aneuploidy: The generation of daughter cells with an abnormal number of chromosomes.
-
Increased Cell Death: Primarily through apoptosis, following mitotic catastrophe.[1][4]
-
Synergistic Effects: Enhanced cell killing when used in combination with taxanes (e.g., paclitaxel) or vinca alkaloids (e.g., vincristine).[3]
Q3: Are there known off-target effects of this compound?
Q4: What is the difference between the in vitro IC50 and the effective concentration in cell-based assays?
The IC50 value (50 nM for this compound) typically refers to the concentration of the inhibitor required to inhibit the enzymatic activity of the purified Mps1 kinase by 50% in a biochemical assay.[2] The effective concentration in cell-based assays is generally higher because the compound needs to penetrate the cell membrane, may be subject to cellular metabolism, and needs to reach a sufficient intracellular concentration to inhibit the target. For example, this compound inhibits the proliferation of U251 glioblastoma cells with an IC50 of approximately 5 µM, and complete checkpoint abrogation is observed at 2 µM.[1][2]
Troubleshooting Guide
This guide addresses common unexpected results and provides potential explanations and solutions.
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| 1. Lack of Efficacy (No significant cell death or mitotic defects observed) | Cell Line Resistance: Different cancer cell lines exhibit varying sensitivity to Mps1 inhibitors. This can be due to factors like p53 status or the expression levels of mitotic proteins like CDC20.[5][6][7] | * Cell Line Profiling: Test this compound on a panel of cell lines to identify sensitive and resistant models. Aneuploid cancer cell lines may show increased sensitivity.[8][9] * Check Biomarkers: Assess the expression levels of CDC20; high levels have been correlated with increased sensitivity.[5][6][8] * p53 Status: Consider the p53 status of your cell line. p53-deficient cells may have a different response to mitotic catastrophe.[7] |
| Acquired Resistance: Prolonged exposure to sublethal concentrations of Mps1 inhibitors can lead to the development of resistance, often through point mutations in the Mps1 kinase domain (e.g., C604Y).[10][11][12][13] | * Sequence Mps1: If you have generated a resistant cell line, sequence the Mps1 kinase domain to check for mutations. * Alternative Inhibitors: Some mutations confer resistance to specific Mps1 inhibitors but not others. Consider testing a structurally different Mps1 inhibitor.[10] | |
| Suboptimal Experimental Conditions: Incorrect inhibitor concentration, insufficient treatment time, or issues with inhibitor stability. | * Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. * Time-Course Experiment: Assess the effects of this compound at different time points. * Inhibitor Stability: this compound solutions may be unstable. It is recommended to prepare fresh solutions for each experiment. | |
| 2. High Toxicity in Normal (non-cancerous) Cells | On-Target Toxicity in Proliferating Cells: Mps1 is also essential for the proper cell division of normal proliferating cells. Inhibition of Mps1 can therefore also affect healthy, dividing cells. | * Dose Optimization: Carefully titrate the concentration of this compound to find a therapeutic window that is effective against cancer cells while minimizing toxicity to normal cells. * Combination Therapy: Consider using lower doses of this compound in combination with another agent (e.g., a taxane) to enhance the anti-cancer effect without increasing toxicity. |
| 3. Paradoxical Increase in Cell Survival or Proliferation | Context-Dependent Effects: While rare and not widely reported for this compound, some kinase inhibitors can have paradoxical effects in specific cellular contexts or at very low concentrations. | * Re-evaluate Concentration: Ensure you are using a concentration that is known to be inhibitory. * Investigate Alternative Pathways: Consider if Mps1 inhibition in your specific model system could be activating a compensatory survival pathway. |
| 4. Inconsistent Results Across Experiments | Experimental Variability: Variations in cell culture conditions, cell density, passage number, and inhibitor preparation can all contribute to inconsistent results. | * Standardize Protocols: Maintain consistent cell culture practices. * Fresh Inhibitor: Always use freshly prepared this compound solutions. * Control Experiments: Include appropriate positive and negative controls in every experiment. |
Data Presentation
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Biochemical IC50 | 50 nM | Purified Mps1 Kinase | [2] |
| Cellular Proliferation IC50 | ~5 µM | U251 Glioblastoma | [2] |
| Concentration for Checkpoint Abrogation | 2 µM | U251 Glioblastoma | [1][2] |
| In Vivo Dosage | 2 mg/kg (intravenous) | Orthotopic Glioblastoma Mouse Model | [2][3] |
Experimental Protocols
Protocol 1: Assessment of Mitotic Checkpoint Abrogation
-
Cell Seeding: Seed U2OS or a cancer cell line of interest in a 6-well plate at a density that will result in 50-60% confluency the next day.
-
Cell Synchronization: Treat cells with 100 ng/mL nocodazole for 16-18 hours to arrest them in mitosis.
-
Inhibitor Treatment: Add this compound at various concentrations (e.g., 0.1, 0.5, 1, 2, 5 µM) to the nocodazole-arrested cells. Include a DMSO vehicle control.
-
Incubation: Incubate for 2-4 hours.
-
Sample Collection and Analysis:
-
Western Blot: Harvest cells and perform Western blotting for key mitotic markers. A decrease in the levels of Cyclin B1 and the phosphorylated form of Histone H3 (Ser10) indicates mitotic exit and checkpoint abrogation.
-
Flow Cytometry: Fix and stain cells with propidium iodide to analyze DNA content. A shift from a 4N DNA content (mitotic) to a 2N DNA content (G1) indicates mitotic exit.
-
Protocol 2: Analysis of Mitotic Aberrancies
-
Cell Seeding: Seed cells expressing a fluorescently tagged histone (e.g., H2B-GFP) on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with an effective concentration of this compound (e.g., 5 µM) alone or in combination with a low dose of an antimitotic agent like vincristine (e.g., 5 nM).
-
Incubation: Incubate for 24-48 hours.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde, and stain with DAPI to visualize the nuclei.
-
Microscopy: Acquire images using a fluorescence microscope.
-
Analysis: Quantify the percentage of cells exhibiting mitotic aberrancies such as lagging chromosomes, anaphase bridges, and micronuclei.
Mandatory Visualization
Caption: Mps1 signaling in the Spindle Assembly Checkpoint and its inhibition by this compound.
Caption: Troubleshooting workflow for unexpected results in this compound experiments.
References
- 1. Effects of the Selective MPS1 Inhibitor this compound on Glioblastoma Sensitivity to Antimitotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Kinesin | TargetMol [targetmol.com]
- 3. Effects of the selective MPS1 inhibitor this compound on glioblastoma sensitivity to antimitotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. embopress.org [embopress.org]
- 6. High CDC20 levels increase sensitivity of cancer cells to MPS1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identifying Anti-cancer Effects and Exploring the Mechanism of an MPS1/TTK Inhibitor in Gastric Cancer [e-crt.org]
- 8. embopress.org [embopress.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Molecular basis underlying resistance to Mps1/TTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Cell Viability Assays with Mps1-IN-3 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Mps1 inhibitor, Mps1-IN-3, in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of Monopolar Spindle 1 (Mps1) kinase, also known as TTK. Mps1 is a key regulator of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures proper chromosome segregation during mitosis. By inhibiting Mps1, this compound disrupts the SAC, leading to mitotic errors, aneuploidy, and ultimately, cell death in rapidly dividing cells.[1][2][3] This makes it a compound of interest in cancer research, particularly for tumors that overexpress Mps1.
Q2: Which cell viability assays are compatible with this compound treatment?
Several common colorimetric and fluorometric cell viability assays can be used with this compound, including:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells, where viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, this measures metabolic activity but produces a soluble formazan product, simplifying the protocol.
-
Crystal Violet Assay: This assay stains the DNA of adherent cells, providing a measure of the total number of cells remaining after treatment.[2]
The choice of assay may depend on the specific cell line and experimental goals.
Q3: What is the recommended concentration range for this compound in cell viability assays?
The optimal concentration of this compound will vary depending on the cell line and the duration of the treatment. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. As a starting point, concentrations ranging from nanomolar to low micromolar are often used. For example, the IC50 for this compound in U251 glioblastoma cells is approximately 5 µM.[4]
Q4: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C, but it is advisable to prepare fresh dilutions in culture medium for each experiment, as solutions may be unstable over time.[5] Sonication may be required to fully dissolve the compound in DMSO.[4]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U251 | Glioblastoma | ~ 5 | [4] |
| HeLa | Cervical Cancer | Not specified | [2] |
| HCT-116 | Colorectal Cancer | Not specified | [2] |
| LS1740 | Colorectal Cancer | Not specified | [2] |
| U2OS | Osteosarcoma | Not specified | [2] |
Note: IC50 values can vary between different studies and experimental conditions. It is crucial to determine the IC50 for your specific cell line and assay conditions.
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Crystal Violet Cell Viability Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period.
-
Fixation: Carefully remove the medium. Gently wash the cells with PBS. Add 100 µL of 4% paraformaldehyde or methanol to each well and incubate for 15 minutes at room temperature to fix the cells.
-
Staining: Remove the fixative and wash the wells with water. Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove the excess stain.
-
Solubilization: Add 100 µL of 10% acetic acid or methanol to each well to solubilize the stain.
-
Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Mandatory Visualizations
Caption: Mps1 Signaling Pathway in the Spindle Assembly Checkpoint.
Caption: Experimental Workflow for Cell Viability Assays.
Troubleshooting Guide
Q5: My cell viability results are inconsistent between experiments. What could be the cause?
Inconsistent results can arise from several factors:
-
Cell Seeding Density: Ensure that cells are seeded at a consistent and optimal density for each experiment. Over-confluent or sparse cultures can respond differently to treatment.
-
Compound Stability: this compound solutions in media may not be stable for extended periods. Prepare fresh dilutions from a frozen DMSO stock for each experiment.[5]
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure that the final DMSO concentration in your wells is consistent across all treatments and controls, and is below the toxic threshold for your cell line (typically <0.5%).
-
Pipetting Errors: Inaccurate pipetting can lead to significant variability. Use calibrated pipettes and be meticulous when adding cells, compounds, and reagents.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth and compound concentration. To minimize this, avoid using the outer wells or fill them with sterile PBS or media.
Q6: I am not observing a significant decrease in cell viability, even at high concentrations of this compound. What should I do?
-
Check Compound Activity: Verify the integrity of your this compound stock. If possible, test it on a known sensitive cell line.
-
Extend Treatment Duration: The effects of this compound on cell viability are often time-dependent. Consider increasing the incubation time (e.g., from 24h to 48h or 72h).
-
Cell Line Resistance: Some cell lines may be inherently resistant to Mps1 inhibition. This could be due to mutations in Mps1 (e.g., at the Cys604 residue) or compensatory signaling pathways.[6][7] Consider screening a panel of cell lines to identify sensitive models.
-
Assay Interference: In rare cases, the compound itself might interfere with the assay chemistry. For example, some compounds can directly reduce MTT, leading to a false-positive signal for viability. To test for this, run a control with this compound in cell-free media.
-
Combination Therapy: Mps1 inhibitors like this compound have been shown to sensitize cancer cells to other anti-mitotic agents like paclitaxel and vincristine.[1][3] Consider combination treatments to enhance the cytotoxic effect.
Q7: I am observing high background in my MTT/XTT assay. How can I reduce it?
-
Phenol Red: The phenol red in some culture media can interfere with the absorbance readings of formazan. Use phenol red-free media for the assay.
-
Serum: Components in fetal bovine serum (FBS) can sometimes reduce tetrazolium salts. If possible, reduce the serum concentration during the assay or use serum-free media.
-
Contamination: Bacterial or yeast contamination can lead to high background signals. Ensure aseptic techniques are followed throughout the experiment.
Q8: My crystal violet staining is uneven. What could be the problem?
-
Incomplete Washing: Ensure that all excess crystal violet is thoroughly washed away before solubilization.
-
Cell Detachment: Overly vigorous washing can cause viable cells to detach. Be gentle during the washing steps.
-
Uneven Cell Seeding: An uneven distribution of cells at the time of seeding will result in uneven staining. Ensure a single-cell suspension before plating.
Caption: Troubleshooting Decision Tree for this compound Viability Assays.
References
- 1. Leader of the SAC: molecular mechanisms of Mps1/TTK regulation in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the Selective MPS1 Inhibitor this compound on Glioblastoma Sensitivity to Antimitotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Kinesin | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into Resistance Mechanisms of Inhibitors to Mps1 C604Y Mutation via a Comprehensive Molecular Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Western Blot Analysis of Mps1 Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Western blot markers for assessing the efficacy of Mps1 inhibitors. It includes detailed experimental protocols and quantitative data to aid in the selection of appropriate markers and inhibitors for preclinical studies.
Monopolar spindle 1 (Mps1), also known as TTK, is a crucial serine/threonine kinase that plays a central role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism ensuring accurate chromosome segregation during mitosis.[1][2] Overexpression of Mps1 is a hallmark of several cancers, making it an attractive therapeutic target.[2][3] A variety of small molecule inhibitors targeting Mps1 have been developed, and Western blotting is a fundamental technique to evaluate their cellular effects. This guide details the key downstream markers of Mps1 activity and provides protocols for their analysis.
Comparative Analysis of Mps1 Inhibitors and Their Downstream Markers
The efficacy of Mps1 inhibitors can be quantified by observing the change in the phosphorylation status or protein levels of its downstream targets. The following table summarizes the effects of commonly used Mps1 inhibitors on key signaling proteins.
| Mps1 Inhibitor | Target Marker | Observed Effect | Cell Line | IC50 | Reference |
| Reversine | p-Mps1 (autophosphorylation) | Decrease | HCT-116 | 6 nM | [4] |
| p-KNL1 | Decrease | HeLa | - | [5] | |
| Cyclin B | Accelerated degradation | Breast Cancer Cells | - | [4] | |
| AZ3146 | p-Mps1 (autophosphorylation) | Decrease | - | 35 nM | [2] |
| Mad2 at kinetochores | Reduction | - | - | [6] | |
| Chromosome missegregation | Increase | Proband cells | - | [4] | |
| BAY 1217389 | Mps1 Kinase Activity | Inhibition | - | <10 nM | [2] |
| SAC activity | Disruption | - | - | [7] | |
| Cell Proliferation | Inhibition | Various tumor cell lines | - | [7] | |
| CFI-402257 | TTK/Mps1 Kinase Activity | Inhibition | - | 1.7 nM | [2] |
| Mps-BAY2a | Mps1 Kinase Activity | Inhibition | Human | 1 nM | [2] |
| Mitotic Aberrations | Induction | Cancer cells | - | [2] | |
| Apoptosis | Induction | Cancer cells | - | [2] |
Signaling Pathway of Mps1 in the Spindle Assembly Checkpoint
Mps1 is a master regulator of the SAC. Upon sensing unattached kinetochores, Mps1 is activated through autophosphorylation.[8] Active Mps1 then phosphorylates its substrates, including KNL1, which serves as a scaffold to recruit other SAC proteins like Bub1, BubR1, and Mad2.[5][9] This cascade ultimately leads to the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing premature sister chromatid separation.
Mps1 signaling cascade at the spindle assembly checkpoint.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for performing a Western blot to analyze Mps1 inhibition markers.
General workflow for Western blot analysis.
Detailed Experimental Protocols
Cell Lysis and Protein Quantification
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of Mps1 inhibitors or a vehicle control for the desired time.
-
Cell Lysis:
-
For adherent cells, wash twice with ice-cold PBS, then add RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.[10] Scrape the cells and transfer the lysate to a microfuge tube.
-
For suspension cells, centrifuge to pellet the cells, wash with PBS, and resuspend in lysis buffer.[11]
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
-
Protein Quantification:
-
Collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the desired amount of protein (typically 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[12]
-
Gel Electrophoresis: Load the samples and a protein ladder onto an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.[13] The percentage of the gel should be chosen based on the molecular weight of the target protein.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[12]
Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12] For phospho-antibodies, BSA is generally recommended.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[12]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[13]
-
Washing: Repeat the washing step as described above.
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
Recommended Antibodies
| Target Protein | Supplier (Example) | Catalog Number (Example) |
| p-Mps1 (Thr676) | Cell Signaling Technology | #5063 |
| Mps1 (TTK) | Abcam | ab185670 |
| p-KNL1 | Bethyl Laboratories | A304-638A |
| Mad2 | Santa Cruz Biotechnology | sc-6334 |
| Cyclin B1 | Cell Signaling Technology | #4138 |
| Histone H3 | Abcam | ab1791 |
| p-Histone H3 (Ser10) | Cell Signaling Technology | #9701 |
| GAPDH (Loading Control) | Cell Signaling Technology | #5174 |
| β-Actin (Loading Control) | Sigma-Aldrich | A5441 |
References
- 1. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. rupress.org [rupress.org]
- 7. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 8. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]
- 9. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. addgene.org [addgene.org]
- 14. Molecular basis underlying resistance to Mps1/TTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Mps1-IN-3 as a Chemical Probe for Mps1 Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Monopolar spindle 1 (Mps1), a dual-specificity kinase, is a critical regulator of the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during mitosis.[1] Its overexpression in various cancers has made it an attractive therapeutic target.[2][3] Mps1-IN-3 is a potent and selective inhibitor of Mps1, serving as a valuable chemical probe to dissect its cellular functions. This guide provides a comparative analysis of this compound with other widely used Mps1 inhibitors, supported by experimental data and detailed methodologies.
Introduction to Mps1 and Its Inhibition
Mps1 kinase acts as a central node in the SAC signaling cascade.[4] When kinetochores are not properly attached to the mitotic spindle, Mps1 is activated, initiating a signaling pathway that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C).[5] This inhibition prevents the premature separation of sister chromatids, allowing time for error correction.[6] Dysregulation of Mps1 can lead to aneuploidy, a hallmark of many cancer cells.[1]
Small molecule inhibitors of Mps1 are powerful tools to study its role in both normal cell division and disease. An ideal chemical probe should exhibit high potency, selectivity, and cell permeability. This guide focuses on this compound and compares its performance against other notable Mps1 inhibitors.
Comparative Analysis of Mps1 Inhibitors
The selection of an appropriate Mps1 inhibitor is crucial for the specific experimental context. The following tables summarize the key quantitative data for this compound and its alternatives.
| Inhibitor | Mps1 IC50 (nM) | Selectivity Profile | Key Features | Reference(s) |
| This compound | 50 | Good selectivity against a panel of 450+ kinases. | Potent and selective; sensitizes glioblastoma cells to antimitotic agents. | [1] |
| Mps1-IN-1 | 367 | Off-targets include ALK and LTK. | One of the earlier selective Mps1 inhibitors. | [7] |
| Mps1-IN-2 | 145 | Off-targets include PLK1 and GAK. | Dual Mps1/Plk1 inhibitor. | [7] |
| AZ3146 | ~35 | Less potent against FAK, JNK1, JNK2, and Kit. | Overrides the spindle assembly checkpoint. | [8][9] |
| CFI-402257 | 1.7 | Highly selective; no inhibition of 262 kinases at 1 µM. | Orally bioavailable; potent anti-cancer activity. | [10][11][12] |
| Empesertib (BAY 1161909) | < 1 | Excellent selectivity; inhibits JNK2 and JNK3 at 1 µM. | Orally bioavailable; in clinical trials for breast cancer. | [13][14] |
| NMS-P715 | 182 | Highly selective; no other kinases inhibited below 5 µM. | Orally bioavailable; reduces tumor growth in xenograft models. | [15][16][17] |
Table 1: Potency and Selectivity of Mps1 Inhibitors. This table provides a summary of the in vitro potency (IC50) of various inhibitors against Mps1 kinase and a brief overview of their selectivity. Lower IC50 values indicate higher potency.
| Inhibitor | Cellular Assay | Effective Concentration | Observed Phenotype | Reference(s) |
| This compound | Glioblastoma cell proliferation | ~5 µM (IC50) | Inhibition of proliferation, induction of mitotic aberrancies. | [1] |
| Mps1-IN-1 | U2OS cell viability | 5-10 µM | Decreased cell viability, aneuploidy. | [7] |
| AZ3146 | HeLa cells (SAC override) | 2 µM | Override of nocodazole-induced mitotic arrest. | [8] |
| CFI-402257 | HCT116 cell cycle | 50-100 nM | Aneuploidy, apoptosis. | [10][11] |
| Empesertib (BAY 1161909) | Various cancer cell lines | nM range | Inhibition of proliferation, multinuclearity, cell death. | [18] |
| NMS-P715 | U2OS cells (mitotic progression) | 1 µM | Accelerated mitosis, aneuploidy, apoptosis. | [15][16] |
Table 2: Cellular Activity of Mps1 Inhibitors. This table summarizes the cellular effects of the compared Mps1 inhibitors, including the cell lines tested, effective concentrations, and the resulting phenotypes.
Signaling Pathway and Experimental Workflows
To understand the mechanism of action of Mps1 inhibitors, it is essential to visualize the Mps1 signaling pathway and the experimental workflows used to characterize these compounds.
The diagram above illustrates the central role of Mps1 in the spindle assembly checkpoint. Mps1 phosphorylation of KNL1 at unattached kinetochores initiates a cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the APC/C and prevents premature anaphase. Mps1 inhibitors block this pathway at its apex, leading to SAC override.
The workflow diagram outlines the key experiments performed to characterize Mps1 inhibitors. In vitro assays determine the potency and selectivity of the compounds, while cell-based assays confirm their on-target effects and phenotypic consequences in a cellular context.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for key assays used to evaluate Mps1 inhibitors.
In Vitro Mps1 Kinase Assay (ADP-Glo™ Kinase Assay)
This assay measures the kinase activity of Mps1 by quantifying the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human Mps1 enzyme
-
Mps1 substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
Mps1 inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of the Mps1 inhibitor in kinase buffer.
-
In a white-walled multi-well plate, add the Mps1 enzyme, the Mps1 substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
Luminescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of Mps1 inhibition against the logarithm of the inhibitor concentration.
Cell-Based Spindle Assembly Checkpoint (SAC) Override Assay
This assay determines the ability of an Mps1 inhibitor to override a mitotic arrest induced by a microtubule-depolymerizing agent like nocodazole.
Materials:
-
HeLa or U2OS cells
-
Cell culture medium and supplements
-
Nocodazole
-
Mps1 inhibitor (e.g., this compound)
-
Propidium iodide (PI) or DAPI for DNA staining
-
Antibodies for immunofluorescence (e.g., anti-α-tubulin, anti-phospho-Histone H3)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a multi-well plate or on coverslips.
-
Synchronize cells in mitosis by treating with nocodazole for 12-16 hours. This will arrest the cells in prometaphase with an active SAC.
-
Add the Mps1 inhibitor at various concentrations to the nocodazole-arrested cells.
-
Incubate for a defined period (e.g., 2-4 hours).
-
Fix and permeabilize the cells.
-
Stain the cells with a DNA dye (e.g., DAPI) and antibodies against mitotic markers (e.g., phospho-Histone H3).
-
Analyze the cells by fluorescence microscopy to observe mitotic phenotypes (e.g., chromosome mis-segregation, exit from mitosis) or by flow cytometry to quantify the percentage of cells that have exited mitosis (i.e., have a 4N DNA content but are negative for phospho-Histone H3).
-
A decrease in the percentage of mitotic cells in the presence of the Mps1 inhibitor indicates SAC override.
Conclusion
References
- 1. Effects of the Selective MPS1 Inhibitor this compound on Glioblastoma Sensitivity to Antimitotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. abmole.com [abmole.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Probe CFI-402257 | Chemical Probes Portal [chemicalprobes.org]
- 13. Probe Empesertib | Chemical Probes Portal [chemicalprobes.org]
- 14. Empesertib - Wikipedia [en.wikipedia.org]
- 15. caymanchem.com [caymanchem.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. Targeting the mitotic checkpoint for cancer therapy with NMS-P715, an inhibitor of MPS1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Mps1 Inhibitors in Glioblastoma Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two prominent Mps1 inhibitors, MPS1-IN-3 and NMS-P715, in preclinical glioblastoma (GBM) models. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes relevant biological pathways and workflows.
Glioblastoma is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment approaches. The Monopolar spindle 1 (Mps1, also known as TTK) kinase is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures proper chromosome segregation during mitosis. Overexpression of Mps1 is observed in glioblastoma and correlates with higher tumor grade and poorer patient survival, making it an attractive therapeutic target. This guide focuses on the comparative efficacy of this compound and NMS-P715, two small molecule inhibitors of Mps1, in glioblastoma models.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound and NMS-P715 in glioblastoma models based on available preclinical data.
Table 1: In Vitro Efficacy of Mps1 Inhibitors in Glioblastoma Cell Lines
| Inhibitor | Cell Line | Assay | IC50 | Combination Effect | Reference |
| This compound | U251 | Cell Proliferation | Not explicitly stated | Sensitizes to vincristine | [1] |
| GBM8 | Cell Proliferation | Not explicitly stated | Sensitizes to vincristine | [1] | |
| NMS-P715 | LN18 | Cell Viability | Not explicitly stated | Enhances radiosensitivity | [2] |
| U251 | Cell Viability | Not explicitly stated | Enhances radiosensitivity | [2] |
Note: Specific IC50 values for these inhibitors in glioblastoma cell lines were not available in the reviewed literature. The primary focus of the cited studies was on the sensitizing effects of these inhibitors.
Table 2: In Vivo Efficacy of Mps1 Inhibitors in Orthotopic Glioblastoma Models
| Inhibitor | Animal Model | GBM Cell Line | Treatment Regimen | Key Findings | Reference |
| This compound | Nude mice | U251-FM | 2 mg/kg this compound + 0.5 mg/kg vincristine, IV, twice weekly for 3 weeks | Significantly prolonged survival compared to control and single agents. | [1] |
| NMS-P715 | Not specified | Not specified | Not specified | Inhibited GBM tumor growth. | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams were generated using Graphviz (DOT language).
Mps1 Signaling in Glioblastoma
Mps1 plays a central role in the spindle assembly checkpoint. In glioblastoma, its overexpression contributes to genomic instability. Mps1 is also implicated in other signaling pathways, including the TGF-β/SMAD pathway through the regulation of miR-21.
Caption: Mps1 signaling in glioblastoma and points of therapeutic intervention.
Experimental Workflow: In Vitro Analysis
The in vitro assessment of Mps1 inhibitors typically involves cell viability and clonogenic survival assays to determine their cytotoxic and cytostatic effects, as well as their ability to sensitize cancer cells to other therapies.
Caption: Workflow for in vitro evaluation of Mps1 inhibitors in glioblastoma cells.
Experimental Workflow: In Vivo Analysis
Orthotopic mouse models are crucial for evaluating the in vivo efficacy of Mps1 inhibitors, providing insights into their impact on tumor growth and overall survival in a more physiologically relevant setting.
Caption: Workflow for in vivo evaluation of Mps1 inhibitors in an orthotopic glioblastoma model.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard methodologies for assessing cell viability in response to therapeutic agents.
-
Cell Seeding: Glioblastoma cells (e.g., U251, LN18) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the Mps1 inhibitor (e.g., this compound or NMS-P715) alone or in combination with a second agent (e.g., vincristine or radiation).
-
Incubation: Cells are incubated with the treatment for a specified period, typically 48-72 hours.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. IC50 values are calculated using non-linear regression analysis.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, providing a measure of long-term cell survival.
-
Cell Seeding: Glioblastoma cells are seeded at low density (e.g., 200-1000 cells per well) in 6-well plates.
-
Treatment: After 24 hours, cells are treated with the Mps1 inhibitor and/or radiation. For radiation studies, cells are irradiated with doses ranging from 2 to 8 Gy.
-
Incubation: The cells are incubated for 10-14 days to allow for colony formation.
-
Colony Staining: Colonies are fixed with a mixture of methanol and acetic acid and stained with crystal violet.
-
Colony Counting: Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated as the number of colonies formed divided by the number of cells seeded, normalized to the plating efficiency of the untreated control.
Orthotopic Glioblastoma Mouse Model
This in vivo model recapitulates the growth of glioblastoma in the brain microenvironment.
-
Cell Preparation: Luciferase-expressing glioblastoma cells (e.g., U251-FM) are harvested and resuspended in sterile PBS at a concentration of 5 x 10^7 cells/mL.
-
Animal Anesthesia: Immunocompromised mice (e.g., nude mice) are anesthetized using an appropriate anesthetic agent.
-
Intracranial Injection: A small burr hole is made in the skull, and 5 µL of the cell suspension (2.5 x 10^5 cells) is stereotactically injected into the striatum of the brain.
-
Tumor Growth Monitoring: Tumor growth is monitored weekly using bioluminescence imaging.
-
Treatment: Once tumors are established (e.g., day 10 post-injection), mice are randomized into treatment groups and treated as per the study design (e.g., intravenous injections of this compound and vincristine).
-
Efficacy Evaluation: Tumor progression is monitored, and animal survival is recorded. The median survival time for each group is determined.
-
Histological Analysis: At the end of the study, brains are harvested for histological analysis to confirm tumor formation and assess treatment effects.
Conclusion
Both this compound and NMS-P715 demonstrate promising anti-glioblastoma activity in preclinical models, primarily through sensitization to other therapeutic modalities. This compound shows efficacy in combination with the chemotherapeutic agent vincristine, while NMS-P715 enhances the effects of radiation. These findings highlight the potential of targeting the Mps1 kinase as a strategy to overcome therapeutic resistance in glioblastoma. Further investigation, including head-to-head comparative studies with standardized protocols and the identification of predictive biomarkers, is warranted to advance these inhibitors toward clinical application for this devastating disease.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Mps1-IN-3
For immediate implementation, this guide provides essential safety and logistical information for the proper disposal of Mps1-IN-3, a potent and selective MPS1 kinase inhibitor. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Researchers, scientists, and drug development professionals handling this compound must recognize its potent biological activity. While specific disposal instructions are not extensively detailed in publicly available safety data sheets, a conservative approach treating it as hazardous chemical waste is mandatory. This protocol outlines the necessary steps for the safe handling and disposal of this compound in both solid form and in solution.
Key Chemical and Safety Data for this compound
A thorough understanding of the compound's properties is the foundation of safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₁N₇O₄S | MedKoo Biosciences |
| Molecular Weight | 537.64 g/mol | MedKoo Biosciences |
| Solubility | Soluble in DMSO, not in water. | MedKoo Biosciences |
| Storage (Solid) | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | MedKoo Biosciences |
| IC₅₀ | 50 nM for MPS1 kinase | Selleck Chemicals[1] |
Experimental Protocol: Disposal of this compound Waste
This protocol details the step-by-step methodology for the safe disposal of this compound. This procedure should be performed in a designated area within a chemical fume hood, with personnel wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
Materials:
-
Waste container for hazardous chemical waste (clearly labeled)
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles
-
Lab coat
-
Chemical fume hood
-
Bleach (sodium hypochlorite solution, ~5-10%) or 1M Sodium Hydroxide (NaOH) for decontamination of empty containers.
Procedure:
-
Segregation of Waste:
-
All solid this compound waste (e.g., unused compound, contaminated weighing paper) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Solutions of this compound in Dimethyl Sulfoxide (DMSO) must be collected in a separate, compatible, and clearly labeled hazardous waste container for halogen-free organic solvents.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.
-
-
Disposal of Solid this compound:
-
Carefully transfer any unused solid this compound into the designated hazardous waste container.
-
Use tools and equipment (e.g., spatulas, weighing boats) that can be decontaminated or disposed of as hazardous waste.
-
Minimize the generation of dust.
-
-
Disposal of this compound in DMSO Solution:
-
Transfer the this compound/DMSO solution to the designated hazardous waste container for halogen-free organic solvents.
-
Do not pour this compound solutions down the drain.
-
-
Decontamination of Empty Containers:
-
Triple rinse the empty this compound container with a suitable solvent (e.g., ethanol or acetone) to remove any residual compound.
-
Collect the rinse solvent as hazardous waste in the appropriate container.
-
Following the rinse, decontaminate the container with a 10% bleach solution or 1M NaOH, allowing for a contact time of at least 30 minutes.
-
After decontamination, the container can be rinsed with water and disposed of as regular laboratory glass or plastic waste, provided all labels are defaced.
-
-
Final Disposal:
-
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Ensure all waste containers are properly sealed, labeled, and stored in a designated secondary containment area while awaiting pickup.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste streams.
Caption: this compound Waste Disposal Workflow.
By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a secure research environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
Personal protective equipment for handling Mps1-IN-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Mps1-IN-3, a potent inhibitor of monopolar spindle 1 (Mps1) kinase. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Safety Summary
This compound is classified as harmful if swallowed. All handling of this compound should be conducted with the appropriate personal protective equipment and in a designated controlled area.
GHS Hazard Classification:
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | GHS07 | Warning | H302: Harmful if swallowed |
Precautionary Statements:
| Code | Statement |
| P264 | Wash hands thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure through ingestion, inhalation, or skin contact.
| PPE Category | Specifications |
| Hand Protection | Wear two pairs of powder-free nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. Change gloves every two hours or immediately if contaminated. |
| Eye Protection | Use chemical safety goggles or a face shield that provides full protection against splashes. |
| Body Protection | Wear a disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs. Gowns should be changed at least daily or immediately after a spill. |
| Respiratory Protection | For handling the solid compound outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved N95 or higher-rated respirator is required to prevent inhalation of airborne particles. |
Chemical and Physical Properties
| Property | Value |
| CAS Number | 1609584-72-6 |
| Molecular Formula | C₂₆H₃₁N₇O₄S |
| Molecular Weight | 537.63 g/mol |
| Appearance | Off-white to light yellow solid powder. |
| Solubility | Soluble in DMSO (up to 25 mg/mL). |
| Storage Temperature | Store at 2-8°C for short-term and -20°C for long-term. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for safely preparing and using this compound in a laboratory setting.
Preparation of Stock Solutions
-
Preparation Area: All weighing and initial solubilization of the solid this compound must be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize inhalation exposure.
-
Weighing: Use a calibrated analytical balance. Tare the balance with an appropriate weighing vessel. Carefully transfer the required amount of this compound powder using a clean spatula.
-
Solubilization: Add the appropriate volume of DMSO to the weighed this compound to achieve the desired stock concentration. Cap the vial securely and vortex until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C in clearly labeled, tightly sealed vials.
Experimental Use
-
Dilution: When preparing working solutions, perform dilutions within a chemical fume hood or biological safety cabinet.
-
Cell Culture and In Vitro Assays: When adding this compound to cell cultures or other in vitro experiments, wear appropriate PPE. All manipulations should be carried out in a sterile biological safety cabinet.
-
Animal Studies: For in vivo studies, ensure that all dosing and handling of treated animals are conducted in accordance with institutional animal care and use committee (IACUC) guidelines. Appropriate PPE, including respiratory protection, should be worn to prevent exposure to the compound through animal excreta or aerosols.
Caption: Workflow for the safe preparation and experimental use of this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weighing paper, pipette tips, and vials, must be collected in a designated hazardous waste container. This container should be clearly labeled as "Hazardous Chemical Waste" and include the name of the compound.
-
Liquid Waste: Unused stock solutions and working solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Decontamination: All non-disposable equipment, such as spatulas and glassware, should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) in a chemical fume hood. The rinseate should be collected as hazardous liquid waste. Subsequently, wash the equipment with soap and water.
-
Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.
Caption: Step-by-step disposal plan for this compound and contaminated materials.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
